Iodoacetic Anhydride: A Comprehensive Technical Guide for Researchers
Iodoacetic Anhydride: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Iodoacetic anhydride (B1165640) is a reactive chemical compound with significant applications in chemical synthesis, biochemistry, and drug development. Its utility stems from its ability to act as both an acylating and alkylating agent, enabling the modification of various biomolecules. This in-depth technical guide provides a detailed overview of the chemical properties, primary uses, and experimental protocols involving iodoacetic anhydride, tailored for professionals in research and development.
Chemical and Physical Properties
Iodoacetic anhydride is a light yellow crystalline solid.[1] Key quantitative data regarding its chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄I₂O₃ | [1] |
| Molecular Weight | 353.88 g/mol | [1] |
| Melting Point | 47-49 °C | [2] |
| Boiling Point | 276.9 ± 25.0 °C (Predicted) | [3] |
| Density | 2.664 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in chloroform (B151607) (10%) | |
| Appearance | Light yellow crystalline solid | |
| Storage Temperature | 2-8°C | |
| Flash Point | 110 °C (closed cup) | |
| CAS Number | 54907-61-8 |
Core Applications in Research and Development
Iodoacetic anhydride serves as a versatile reagent in several key areas of scientific research, primarily due to its reactivity towards nucleophilic groups such as amines and thiols.
Peptide and Protein Modification
A significant application of iodoacetic anhydride is in the selective modification of peptides and proteins. It is particularly useful for:
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N-Terminal Acylation: Iodoacetic anhydride can be used to selectively acylate the α-amino group at the N-terminus of peptides. This modification is often performed to block the N-terminus, preventing unwanted side reactions during subsequent chemical modifications or to mimic naturally acetylated proteins. The selectivity of this reaction can be controlled by pH.
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Amine Capping: In solid-phase peptide synthesis (SPPS), incomplete coupling reactions can leave unreacted amino groups. Iodoacetic anhydride can be used as a "capping" agent to acetylate these free amines, preventing the formation of deletion sequences and simplifying the purification of the final peptide product.
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Cross-Linking of Polypeptides: The iodoacetyl group introduced by the anhydride can react with sulfhydryl groups (e.g., from cysteine residues) on another molecule, enabling the formation of covalent cross-links between polypeptides. This is a valuable technique for studying protein-protein interactions and protein structure.
Synthesis of Glycosylamine Derivatives
Iodoacetic anhydride is a key reactant in the synthesis of N-iodoacetyl glycosylamine derivatives. These derivatives are important intermediates in the synthesis of neoglycoproteins and other glycoconjugates, which are crucial tools in glycobiology research and for the development of targeted drug delivery systems.
Proteomics and Quantitative Analysis
In the field of proteomics, iodoacetic anhydride and its derivatives are utilized for protein quantitation. It can be used as a reagent to introduce a thiol-reactive iodo-derivative onto proteins, which can then be used for differential labeling and subsequent analysis by mass spectrometry.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving iodoacetic anhydride. These protocols are based on established procedures and may require optimization for specific applications.
Protocol 1: Selective N-Terminal Iodoacetylation of a Peptide
This protocol describes the selective modification of the N-terminal α-amino group of a peptide using iodoacetic anhydride, with pH control to enhance selectivity.
Materials:
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Peptide of interest
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Iodoacetic anhydride
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Phosphate (B84403) buffer (0.1 M, pH 6.0)
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Trifluoroacetic acid (TFA)
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Reverse-phase high-performance liquid chromatography (RP-HPLC) system
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Mass spectrometer
Procedure:
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Peptide Dissolution: Dissolve the peptide in the phosphate buffer (pH 6.0) to a final concentration of 1-5 mg/mL.
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Reagent Preparation: Prepare a stock solution of iodoacetic anhydride in acetonitrile (e.g., 10-50 mM). This solution should be prepared fresh.
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Reaction Initiation: Add a 5 to 10-fold molar excess of the iodoacetic anhydride solution to the peptide solution with gentle vortexing.
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Incubation: Allow the reaction to proceed for 1-2 hours at room temperature. The reaction should be protected from light.
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Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) or by acidifying the solution with TFA.
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Purification: Purify the iodoacetylated peptide by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.
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Verification: Confirm the successful modification and purity of the product by mass spectrometry. The mass of the peptide should increase by the mass of an iodoacetyl group (184.95 Da).
Protocol 2: Capping of Unreacted Amines in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the use of iodoacetic anhydride to cap unreacted amino groups on a resin-bound peptide during SPPS.
Materials:
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Peptide-resin with free amino groups
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Iodoacetic anhydride
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N,N-Diisopropylethylamine (DIPEA)
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N,N-Dimethylformamide (DMF)
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Kaiser test reagents
Procedure:
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Resin Washing: After a coupling step, wash the peptide-resin thoroughly with DMF (3 x 1 minute) to remove any residual reagents.
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Capping Solution Preparation: Prepare a capping solution consisting of iodoacetic anhydride (10-20 equivalents relative to the resin loading) and DIPEA (10-20 equivalents) in DMF.
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Capping Reaction: Add the capping solution to the washed peptide-resin and agitate the mixture for 30 minutes at room temperature.
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Resin Washing: Wash the resin thoroughly with DMF (3 x 1 minute) to remove excess capping reagents.
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Confirmation of Capping: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful capping. If the test is positive, the capping step can be repeated.
Visualizing Experimental Workflows and Signaling Concepts
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for protein modification and a conceptual overview of apoptosis, a key cellular process that can be influenced by chemical modifiers.
Modulation of Signaling Pathways: An Indirect Role
While direct modulation of specific signaling pathways by iodoacetic anhydride is not extensively documented, its role as a potent alkylating agent suggests an indirect influence on cellular signaling. By modifying critical cysteine residues in proteins, iodoacetic anhydride can alter the function of enzymes such as kinases and phosphatases, which are central to virtually all signaling cascades.
For instance, the related compound iodoacetic acid is a known inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. Inhibition of GAPDH can lead to a depletion of cellular ATP, which in turn can have widespread effects on energy-dependent signaling pathways and potentially trigger apoptosis.
The modification of cysteine residues in transcription factors, such as NF-κB, could also alter their DNA-binding activity and subsequent gene expression profiles, thereby impacting inflammatory and survival pathways. Further research is warranted to elucidate the specific signaling pathways that are most susceptible to perturbation by iodoacetic anhydride.
Safety and Handling
Iodoacetic anhydride is a corrosive and toxic compound. It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new strategy of using O18-labeled iodoacetic acid for mass spectrometry-based protein quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
